4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a pyridine ring substituted at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Substitution Reaction: The quinoxaline core is then subjected to a substitution reaction with 4-methylpyridine-3-boronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura couplings.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antileishmanial and antimalarial agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline core but differ in their substitution patterns.
3(5)-Substituted Pyrazoles: These compounds have a pyrazole ring instead of a quinoxaline core but exhibit similar reactivity and applications.
Uniqueness
4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(4-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-7-15-8-13(10)17-9-14(18)16-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYGBMOCHDHKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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